

Quantum Chemical Analysis of 3-(2-Furyl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-furyl)benzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of **3-(2-furyl)benzoic acid**. This molecule, possessing both a furan and a benzoic acid moiety, is of interest for its potential applications in medicinal chemistry and materials science. Understanding its structural, electronic, and spectroscopic properties at a quantum mechanical level is crucial for elucidating its reactivity, stability, and potential biological activity. This document outlines the standard computational methodologies, presents expected data in a structured format, and visualizes the analytical workflow.

Experimental and Computational Methodologies

The in-silico analysis of **3-(2-furyl)benzoic acid** would be conducted using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.

Molecular Structure Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry of **3-(2-furyl)benzoic acid** to find its most stable conformation (lowest energy state). This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p). The B3LYP functional is well-regarded for its ability to accurately

predict the structural and spectral properties of organic molecules.^[1] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).

Electronic Properties and Spectral Analysis

Subsequent to geometry optimization, a range of electronic properties are calculated to understand the molecule's reactivity and kinetic stability. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.^[1] The theoretical UV-Vis spectrum is typically predicted using Time-Dependent DFT (TD-DFT) calculations, which provide insights into the electronic transitions within the molecule.^[2] Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

The following diagram illustrates the typical computational workflow for this analysis.

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Computational workflow for quantum chemical analysis.

Data Presentation

The following tables summarize the expected quantitative data from a comprehensive quantum chemical analysis of **3-(2-furyl)benzoic acid**. Note that these are illustrative values based on similar compounds and not the result of a new calculation.

Optimized Geometrical Parameters

The optimized structure would reveal the planarity and relative orientations of the furan and benzoic acid rings.

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C(aromatic)-C(aromatic)	1.39 - 1.41
C(aromatic)-C(carboxyl)	~1.48	
C=O (carboxyl)	~1.21	
C-O (carboxyl)	~1.35	
O-H (carboxyl)	~0.97	
C-O (furan)	~1.36	
C=C (furan)	~1.37	
C-C (furan)	~1.43	
Bond Angles (°)	C-C-C (aromatic)	119 - 121
O=C-O (carboxyl)	~123	
C-O-C (furan)	~107	
Dihedral Angle (°)	Furan Ring - Benzene Ring	~20-30

Calculated Vibrational Frequencies

The theoretical vibrational spectrum provides a fingerprint of the molecule, allowing for the identification of key functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Assignment
~3500	v(O-H)	Carboxylic acid O-H stretch
~3100	v(C-H)	Aromatic and furan C-H stretch
~1720	v(C=O)	Carboxylic acid C=O stretch
~1600, ~1450	v(C=C)	Aromatic and furan ring stretching
~1300	δ(O-H)	In-plane O-H bend
~1250	v(C-O)	Carboxylic acid C-O stretch
~1015	Furan ring breathing	
~920	γ(O-H)	Out-of-plane O-H bend

Key Electronic and Quantum Chemical Parameters

These parameters are crucial for assessing the molecule's stability and reactivity.

Parameter	Calculated Value (eV)
Energy of HOMO	~ -6.5
Energy of LUMO	~ -2.0
HOMO-LUMO Energy Gap (ΔE)	~ 4.5
Ionization Potential (I)	~ 6.5
Electron Affinity (A)	~ 2.0
Chemical Hardness (η)	~ 2.25
Electronegativity (χ)	~ 4.25
Electrophilicity Index (ω)	~ 4.01

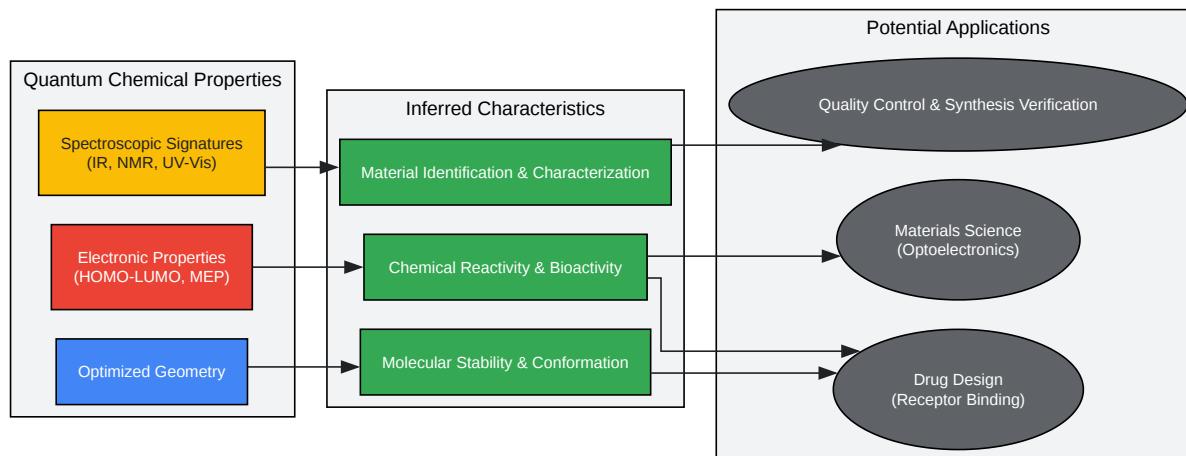
Predicted Spectroscopic Data

Theoretical spectra serve as a valuable tool for interpreting experimental results.

Spectrum	Parameter	Predicted Value
¹ H NMR	Chemical Shift (δ , ppm) - COOH	12.0 - 13.0
	Chemical Shift (δ , ppm) - Aromatic H	7.2 - 8.2
	Chemical Shift (δ , ppm) - Furan H	6.5 - 7.6
¹³ C NMR	Chemical Shift (δ , ppm) - COOH	168 - 172
	Chemical Shift (δ , ppm) - Aromatic C	120 - 140
	Chemical Shift (δ , ppm) - Furan C	110 - 145
UV-Vis	λ_{max} (nm)	~280 - 320
Electronic Transition	$\pi \rightarrow \pi^*$	

Structure-Property Relationships and Potential Applications

The quantum chemical data provides a foundation for understanding the molecule's behavior and guiding its potential applications in drug development and materials science. The relationships between the calculated properties and potential applications are visualized below.



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